5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-amine with pyrimidine-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted products .
Scientific Research Applications
5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and used in medicinal chemistry.
Thieno[2,3-b]pyridine: Exhibits a range of biological activities and is used in pharmaceutical research .
Uniqueness
5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1522881-93-1 |
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Molecular Formula |
C7H8N6 |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-methyl-1-pyrimidin-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N6/c1-5-11-6(8)12-13(5)7-9-3-2-4-10-7/h2-4H,1H3,(H2,8,12) |
InChI Key |
MWTGHVCGODRVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=NC=CC=N2)N |
Origin of Product |
United States |
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